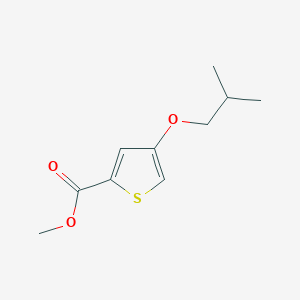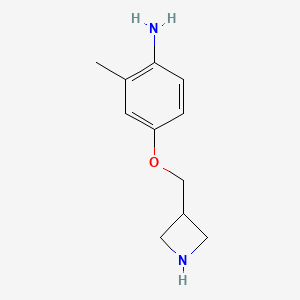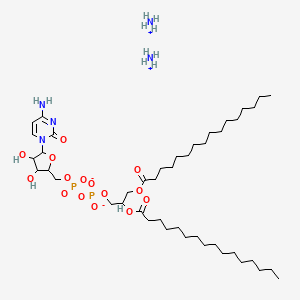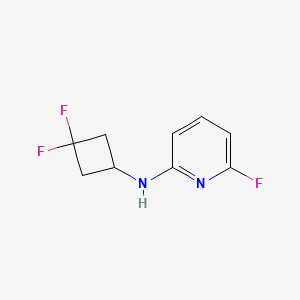
Methyl 4-isobutoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-isobutoxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a methyl ester group at the 2-position and an isobutoxy group at the 4-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-isobutoxythiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 4-isobutoxy-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of thiophene is coupled with an appropriate halide under palladium catalysis
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-isobutoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
Methyl 4-isobutoxythiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials.
Mécanisme D'action
The mechanism of action of methyl 4-isobutoxythiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Methyl 4-isobutoxythiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl thiophene-2-carboxylate: Lacks the isobutoxy group, leading to different chemical and biological properties.
Methyl 4-bromothiophene-2-carboxylate: Contains a bromine atom instead of an isobutoxy group, resulting in distinct reactivity and applications.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates:
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
methyl 4-(2-methylpropoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-7(2)5-13-8-4-9(14-6-8)10(11)12-3/h4,6-7H,5H2,1-3H3 |
Clé InChI |
RWXXJBYMBGXLMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CSC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)



![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)



![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)
